An In-depth Technical Guide to 4-Oxo-4-phenylbutanenitrile (CAS: 5343-98-6)
An In-depth Technical Guide to 4-Oxo-4-phenylbutanenitrile (CAS: 5343-98-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-Oxo-4-phenylbutanenitrile. The information is curated for professionals in research and development, with a focus on experimental details and potential avenues for further investigation in drug discovery.
Core Properties and Data
4-Oxo-4-phenylbutanenitrile, also known as β-benzoylpropionitrile, is a ketone and nitrile functionalized organic compound.[1][2] Its core structure presents interesting possibilities for chemical modification and as a building block in the synthesis of more complex molecules.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Oxo-4-phenylbutanenitrile.
| Property | Value | Reference(s) |
| CAS Number | 5343-98-6 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO | [1][2][3] |
| Molecular Weight | 159.18 g/mol | [1] |
| Appearance | White to light yellow solid/powder to crystal | [4] |
| Melting Point | 74-78 °C | [4] |
| Boiling Point | 114 °C at 0.3 mmHg | |
| Solubility | Soluble in Methanol | |
| InChI Key | OSPRTYTUQJCKFF-UHFFFAOYSA-N | [1] |
| SMILES | O=C(CCC#N)c1ccccc1 | [1][3] |
Spectral Data
Synthesis and Experimental Protocols
The synthesis of 4-Oxo-4-phenylbutanenitrile and its derivatives often involves a Michael addition of a cyanide source to a chalcone (1,3-diphenyl-2-propen-1-one) or a related α,β-unsaturated ketone. The following is a detailed, generalized experimental protocol adapted from the synthesis of structurally similar compounds.
Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanenitrile
This protocol is a representative method and may require optimization.
Materials:
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Benzalacetophenone (Chalcone)
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Acetone cyanohydrin or another suitable cyanide source
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Sodium carbonate (10% aqueous solution) or another suitable base
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Ethanol
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Methanol (for recrystallization)
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Standard laboratory glassware and reflux apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzalacetophenone (1 equivalent) in ethanol.
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Addition of Reagents: To the stirred solution, add acetone cyanohydrin (3 equivalents) followed by the dropwise addition of a 10% aqueous solution of sodium carbonate (0.1 equivalents).
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
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Isolation: Filter the solid product and wash it with cold ethanol.
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Purification: Recrystallize the crude product from methanol to obtain pure 4-Oxo-4-phenylbutanenitrile.
Safety Precautions:
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This reaction should be performed in a well-ventilated fume hood.
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Cyanide-containing reagents are highly toxic. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Have a cyanide poisoning antidote kit readily available and be familiar with its use.
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Quench any residual cyanide with an appropriate oxidizing agent (e.g., bleach) before disposal.
Experimental Workflow Diagram
Potential Applications in Drug Discovery
While there is limited direct research on the biological activity of 4-Oxo-4-phenylbutanenitrile, its core structure is present in molecules with known pharmacological effects. This suggests its potential as a scaffold or intermediate in the development of new therapeutic agents.
Relevance as a Pharmacophore for PIM-1 Kinase Inhibitors
Recent studies have identified compounds with a similar structural motif, such as 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, as potent inhibitors of PIM-1 kinase. PIM-1 is a serine/threonine kinase that is overexpressed in several cancers and is a promising target for anticancer drug development.
The 4-oxo-phenylbutanenitrile core can be considered a key pharmacophore—the essential three-dimensional arrangement of functional groups responsible for biological activity. The ketone and nitrile functionalities, along with the phenyl ring, can engage in crucial interactions with the active site of the PIM-1 kinase.
Logical Relationship to PIM-1 Inhibitors
This relationship suggests that 4-Oxo-4-phenylbutanenitrile could serve as a valuable starting material for the synthesis of novel PIM-1 inhibitors. Further research could involve the chemical modification of this scaffold to optimize its binding affinity and selectivity for the PIM-1 kinase.
Safety and Handling
4-Oxo-4-phenylbutanenitrile is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Standard laboratory safety protocols should be strictly followed when handling this compound.
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Personal Protective Equipment (PPE): Wear a dust mask (type N95 or equivalent), eye shields or a face shield, and chemical-resistant gloves.[1]
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Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent electrostatic discharge.
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Storage: Store in a tightly sealed container in a dry, well-ventilated place. The storage class is 11 for combustible solids.[1]
Conclusion
4-Oxo-4-phenylbutanenitrile is a versatile chemical compound with well-defined physical properties. While its direct biological activity remains largely unexplored, its structural similarity to known PIM-1 kinase inhibitors highlights its potential as a valuable scaffold for the development of novel anticancer therapeutics. The synthetic protocols for related compounds are well-established, providing a clear path for its preparation and derivatization. Further investigation into the biological effects of this compound and its analogues is warranted and could open new avenues in drug discovery.
